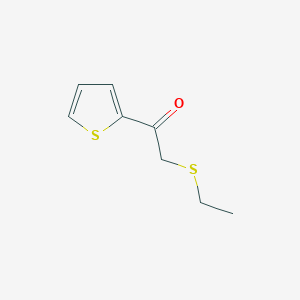

2-(Ethylthio)-1-(thiophen-2-yl)ethanone

Description

2-(Ethylthio)-1-(thiophen-2-yl)ethanone is an organosulfur compound characterized by a thiophene ring substituted with an ethanone group at position 1 and an ethylthio (-S-C₂H₅) moiety at position 2. Its molecular formula is C₈H₁₀OS₂, with a molecular weight of 202.30 g/mol. The compound is synthesized via Cu₂(OBA)₂(BPY)-catalyzed direct C–S coupling using sodium ethanesulfonate and 1-(thiophen-2-yl)ethanone O-acetyl oxime, achieving a 79% yield under optimized conditions in chlorobenzene . This method avoids n-butanol and ethyl acetate, which are less effective solvents for such reactions .

The ethylthio group confers unique electronic and steric properties, making the compound a valuable intermediate in pharmaceuticals and materials science. However, its toxicological profile remains understudied, necessitating caution during handling .

Properties

IUPAC Name |

2-ethylsulfanyl-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS2/c1-2-10-6-7(9)8-4-3-5-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPCTFQOOWATQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656351 | |

| Record name | 2-(Ethylsulfanyl)-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41444-32-0 | |

| Record name | 2-(Ethylsulfanyl)-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(thiophen-2-yl)ethanone typically involves the following steps:

Starting Materials: Thiophene-2-carbaldehyde and ethyl mercaptan.

Reaction: The thiophene-2-carbaldehyde undergoes a nucleophilic addition with ethyl mercaptan in the presence of a base such as sodium hydroxide.

Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, nitric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Ethylthio)-1-(thiophen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylthio and ethanone groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations: Sulfur-Containing Groups

Sulfonyl Derivatives

Compounds with sulfonyl (-SO₂-) groups exhibit distinct reactivity compared to sulfide (-S-) analogs. For example:

- 2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone (C₁₃H₁₂O₄S₂, MW 304.36 g/mol) is synthesized in 90% yield via the same catalytic method . The electron-withdrawing sulfonyl group reduces nucleophilicity but enhances stability, making it suitable for high-temperature applications.

- 2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethanone (C₈H₁₀O₃S₂, MW 234.30 g/mol) is obtained in 79% yield but requires an additional oxidation step compared to the ethylthio analog .

| Compound | Substituent | Molecular Weight (g/mol) | Yield (%) | Key Property |

|---|---|---|---|---|

| 2-(Ethylthio)-1-(thiophen-2-yl)ethanone | -S-C₂H₅ | 202.30 | 79 | High nucleophilicity |

| 2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethanone | -SO₂-C₂H₅ | 234.30 | 79 | Oxidized, thermally stable |

| 2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone | -SO₂-C₆H₄-OCH₃ | 304.36 | 90 | Enhanced electronic effects |

Thiophene vs. Benzothiophene Derivatives

Replacing the thiophene ring with a benzothiophene alters aromaticity and conjugation:

- 1-Benzo[b]thiophen-2-yl-ethanone (C₁₀H₈OS, MW 176.23 g/mol) is a key intermediate in zileuton synthesis, an asthma medication. Its extended π-system increases lipophilicity, enhancing membrane permeability in biological systems .

Anti-Viral Compounds

- MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone, C₁₁H₈ClNOS, MW 245.70 g/mol) inhibits SARS-CoV Mpro with an IC₅₀ of 0.5 ± 0.3 μM . The chloropyridinyl group enhances target binding compared to the ethylthio moiety.

- Sertaconazole (CAS 99592-32-2), a benzo[b]thiophene-containing antifungal, demonstrates the importance of halogenated aryl groups in microbial inhibition .

Anti-Inflammatory and Enzyme Inhibitors

Physical and Chemical Properties

- Boiling Points: 2-Acetylthiophene (1-(2-thienyl)ethanone, C₆H₆OS, MW 126.18 g/mol) boils at 486.20 K, while sulfonyl derivatives exhibit higher boiling points due to increased polarity .

- Solubility : Ethylthio derivatives are more lipophilic than hydroxylated analogs, impacting their application in drug delivery .

Biological Activity

2-(Ethylthio)-1-(thiophen-2-yl)ethanone, also known by its chemical identifier CAS No. 41444-32-0, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound features a thiophenyl group and an ethylthio moiety, which may contribute to its biological activity. The presence of sulfur in the structure is significant as it often influences the reactivity and interaction of the compound with biological targets.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HCT116 (human colon cancer). The half-maximal inhibitory concentration (IC50) values observed were around 12 μM, indicating significant cytotoxicity against cancer cells compared to standard chemotherapeutics (e.g., doxorubicin).

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This was evidenced by western blot analysis showing reduced phosphorylation of AKT in treated cells .

3. Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promising antioxidant properties. It effectively scavenges free radicals, which can contribute to oxidative stress-related diseases.

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of this compound:

- Case Study 1 : A study involving the evaluation of various derivatives of thiophene-based compounds showed that those containing the ethylthio group displayed enhanced antibacterial activity compared to their non-thio counterparts.

- Case Study 2 : In another investigation focused on cancer cell lines, researchers found that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis after 24 hours of exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.